Cas no 1213089-19-0 ((1S)-1-3-bromo-5-(trifluoromethyl)phenylethan-1-amine)

1213089-19-0 structure
Nome del prodotto:(1S)-1-3-bromo-5-(trifluoromethyl)phenylethan-1-amine
Numero CAS:1213089-19-0
MF:C9H9BrF3N
MW:268.073672056198
MDL:MFCD14562989
CID:5594912
PubChem ID:96956139
(1S)-1-3-bromo-5-(trifluoromethyl)phenylethan-1-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-1-(3-bromo-5-(trifluoromethyl)phenyl)ethanamine
- Benzenemethanamine, 3-bromo-α-methyl-5-(trifluoromethyl)-, (αS)-
- YIVILYMTTFMOTL-YFKPBYRVSA-N
- (1S)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethanamine
- 1213089-19-0
- (1S)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine
- EN300-1934246
- (1S)-1-3-bromo-5-(trifluoromethyl)phenylethan-1-amine
-
- MDL: MFCD14562989
- Inchi: 1S/C9H9BrF3N/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5H,14H2,1H3/t5-/m0/s1
- Chiave InChI: YIVILYMTTFMOTL-YFKPBYRVSA-N
- Sorrisi: C1([C@H](C)N)=CC(C(F)(F)F)=CC(Br)=C1
Proprietà calcolate
- Massa esatta: 266.98705g/mol
- Massa monoisotopica: 266.98705g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 14
- Conta legami ruotabili: 1
- Complessità: 195
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26Ų
- XLogP3: 2.8
Proprietà sperimentali
- Densità: 1.519±0.06 g/cm3(Predicted)
- Punto di ebollizione: 230.7±35.0 °C(Predicted)
- pka: 8.41±0.10(Predicted)
(1S)-1-3-bromo-5-(trifluoromethyl)phenylethan-1-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1934246-5g |
(1S)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine |
1213089-19-0 | 5g |
$3396.0 | 2023-09-17 | ||
Enamine | EN300-1934246-2.5g |
(1S)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine |
1213089-19-0 | 2.5g |
$2295.0 | 2023-09-17 | ||
Enamine | EN300-1934246-0.05g |
(1S)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine |
1213089-19-0 | 0.05g |
$983.0 | 2023-09-17 | ||
Enamine | EN300-1934246-0.1g |
(1S)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine |
1213089-19-0 | 0.1g |
$1031.0 | 2023-09-17 | ||
Enamine | EN300-1934246-1g |
(1S)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine |
1213089-19-0 | 1g |
$1172.0 | 2023-09-17 | ||
Enamine | EN300-1934246-0.25g |
(1S)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine |
1213089-19-0 | 0.25g |
$1078.0 | 2023-09-17 | ||
Enamine | EN300-1934246-1.0g |
(1S)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine |
1213089-19-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1934246-10g |
(1S)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine |
1213089-19-0 | 10g |
$5037.0 | 2023-09-17 | ||
Enamine | EN300-1934246-0.5g |
(1S)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine |
1213089-19-0 | 0.5g |
$1124.0 | 2023-09-17 |
(1S)-1-3-bromo-5-(trifluoromethyl)phenylethan-1-amine Letteratura correlata
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Peng Chen Nanoscale, 2010,2, 1474-1479
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